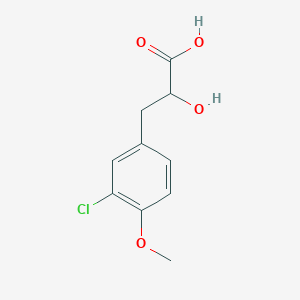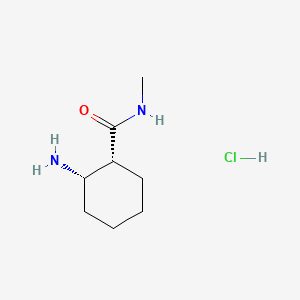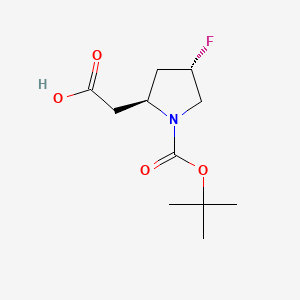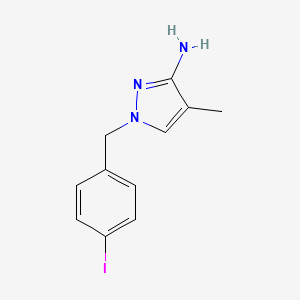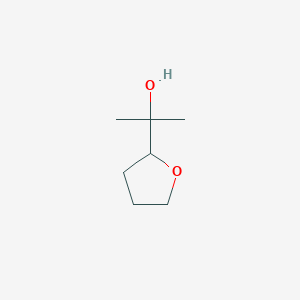
(2-Hydroxy-2-propyl)tetrahydro-furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-2-propyl)tetrahydro-furan is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are cyclic ethers with a five-membered ring structure containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of a hydroxy group and a propyl group attached to the tetrahydrofuran ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-2-propyl)tetrahydro-furan can be achieved through several methods. One common approach involves the reaction of γ-hydroxy alkenes with aryl bromides in the presence of a palladium catalyst. This method forms both a carbon-carbon and a carbon-oxygen bond with high diastereoselectivity . Another method involves the use of nickel catalysts and diaryl ketones to enable photochemical carbon-carbon bond formation via sp³ C-H functionalization of alkane feedstocks .
Industrial Production Methods
Industrial production of this compound typically involves the acid-catalyzed dehydration of 1,4-butanediol. This process is similar to the production of diethyl ether from ethanol. The butanediol is derived from the condensation of acetylene with formaldehyde followed by hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxy-2-propyl)tetrahydro-furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclization reactions to form different cyclic compounds.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include different substituted tetrahydrofurans, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-2-propyl)tetrahydro-furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Hydroxy-2-propyl)tetrahydro-furan involves its interaction with various molecular targets and pathways. The hydroxy group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran (THF): A simpler cyclic ether with a similar ring structure but without the hydroxy and propyl groups.
2-Methylfuran: Another furan derivative with a methyl group attached to the ring.
Uniqueness
(2-Hydroxy-2-propyl)tetrahydro-furan is unique due to the presence of both a hydroxy group and a propyl group, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
2-(oxolan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2,8)6-4-3-5-9-6/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
PJMFAZRMYNNOIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
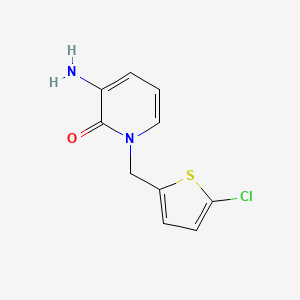
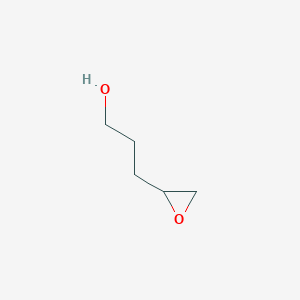


![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
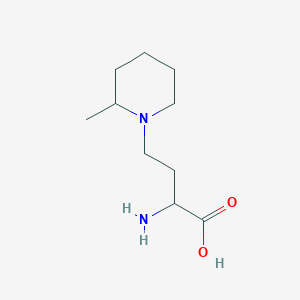
![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)
